molecular formula C19H14N6O3S B11551103 2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(2-nitrophenyl)acetamide

2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(2-nitrophenyl)acetamide

Cat. No.: B11551103
M. Wt: 406.4 g/mol
InChI Key: AOSLCGQGWXABMG-UHFFFAOYSA-N
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Description

2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(2-nitrophenyl)acetamide is a complex organic compound that features a naphthalene ring, a tetrazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(2-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

    Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a nucleophilic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl group is attached via a thiolation reaction.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a probe to study various biological processes, particularly those involving sulfanyl and nitrophenyl groups.

Mechanism of Action

The mechanism by which 2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(2-nitrophenyl)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, for example, the compound might interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The naphthalene and tetrazole rings could play a role in binding to the target, while the sulfanyl and nitrophenyl groups could be involved in the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(naphthalen-1-yl)methyl]amino}-N-(2-nitrophenyl)acetamide
  • 1-(naphthalen-2-yl)ethan-1-amine

Uniqueness

2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(2-nitrophenyl)acetamide is unique due to the presence of both a tetrazole ring and a sulfanyl group, which are not commonly found together in similar compounds. This unique combination of functional groups could lead to distinct chemical reactivity and biological activity, making it a valuable compound for further study.

Properties

Molecular Formula

C19H14N6O3S

Molecular Weight

406.4 g/mol

IUPAC Name

2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C19H14N6O3S/c26-18(20-15-9-3-4-10-17(15)25(27)28)12-29-19-21-22-23-24(19)16-11-5-7-13-6-1-2-8-14(13)16/h1-11H,12H2,(H,20,26)

InChI Key

AOSLCGQGWXABMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC(=O)NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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